Home > Products > Screening Compounds P116131 > 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine
9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine - 376629-53-7

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine

Catalog Number: EVT-3199692
CAS Number: 376629-53-7
Molecular Formula: C17H21N5O
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under organic compounds known as 6-aminopurines, which are characterized by the presence of an amino group at the 6-position of the purine structure. It is often studied for its biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine typically involves several organic reactions. A common synthetic route includes:

  1. Formation of the Purine Base: Starting with commercially available purine derivatives, such as 2-amino-6-chloropurine, which can be reacted with butylamine to introduce the butyl group.
  2. Alkylation Reaction: The resulting intermediate can then be subjected to an alkylation reaction with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate to form the final product.
  3. Purification: The product is usually purified through recrystallization or chromatography to achieve high purity levels.

Key parameters for these reactions include temperature control (often around room temperature to reflux conditions), reaction time (ranging from several hours to overnight), and solvent choice (commonly using dimethylformamide or dimethyl sulfoxide) .

Molecular Structure Analysis

The molecular structure of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine can be described in detail:

  • Core Structure: The compound possesses a purine ring system, which is a bicyclic structure consisting of fused imidazole and pyrimidine rings.
  • Substituents: The butyl group at position 9 enhances lipophilicity, while the 4-methoxybenzyl group at position 8 contributes to its steric bulk and electronic properties.

Structural Data

  • IUPAC Name: 9-butyl-8-[(4-methoxyphenyl)methyl]-9H-purin-6-amine
  • SMILES Notation: CCCCN1C(CC2=CC=C(OC)C=C2)=NC2=C(N)N=CN=C12
  • InChI Key: NVYATAJRTRFKSW-UHFFFAOYSA-N

This structural configuration plays a crucial role in determining the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for further derivatization.
  2. Electrophilic Aromatic Substitution: The aromatic methoxybenzyl group can undergo electrophilic substitution, potentially modifying its pharmacological properties.
  3. Hydrolysis Reactions: Under certain conditions, the methoxy group may be hydrolyzed to yield phenolic compounds.

These reactions are significant for modifying the compound to enhance its pharmacological properties or to study its mechanism of action .

Mechanism of Action

The mechanism of action for 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine primarily involves its role as an inhibitor of heat shock protein HSP 90-alpha. Heat shock proteins are crucial for protein folding and stabilization, making them important targets in cancer therapy.

Interaction Studies

Research indicates that this compound may exhibit binding affinities towards various biological targets, influencing pathways related to cell proliferation and survival. Understanding these interactions is essential for elucidating its pharmacodynamics and potential therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine include:

PropertyMeasurement
Molecular WeightApproximately 311.38 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified in available data
LogP (octanol-water partition coefficient)Not specified

These properties influence the compound's behavior in biological systems and its suitability for various applications .

Applications

9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine has several notable applications:

  1. Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its inhibitory effects on heat shock proteins.
  2. Pharmacological Research: The compound serves as a lead structure for developing new drugs targeting similar pathways involved in cancer and other diseases.
  3. Biochemical Studies: It is used in studies investigating protein interactions and cellular stress responses.

These applications highlight its relevance not only in academic research but also in pharmaceutical development .

Introduction: Purine-Based HSP90 Inhibition in Anticancer Drug Discovery

Historical Context and Emergence of Purine Scaffold HSP90 Inhibitors

The rational design of purine-based HSP90 inhibitors originated from pioneering structural studies of the N-terminal ATP-binding pocket. Researchers exploited the unique Bergerat fold characteristic of the GHKL superfamily (Gyrase, Hsp90, Histidine Kinase, MutL), which imparts distinct conformational constraints to bound nucleotides [2]. Unlike typical protein kinases where ATP adopts an extended conformation, the HSP90 nucleotide-binding pocket forces ATP into a characteristic C-shaped bend. This distinctive topology created opportunities for selective inhibition through compounds that mimic this bent configuration [2] [5]. The discovery process commenced with structure-based design leveraging X-ray crystallography data of the HSP90 N-terminal domain complexed with ADP and early inhibitors [2].

PU3 (8-(benzylamino)-9-ethyl-9H-purine-6-ylamine) emerged as the foundational compound in this class, binding purified HSP90 with an EC₅₀ of 15-20 μM and demonstrating promising phenotypic effects in breast cancer models [2]. In MCF-7 and SKBr3 cell lines, PU3 induced degradation of oncoproteins HER2, HER3, Raf-1, and estrogen receptor (ER) at concentrations of 10-50 μM. These effects were accompanied by hallmark indicators of HSP90 inhibition: G1 cell cycle arrest, morphological differentiation, and induction of heat shock response proteins Hsp70 and Hsp90 [2]. The co-crystal structure of PU3 bound to human HSP90α (PDB: 1UY6) revealed critical interactions: the purine ring occupied the adenine-binding region with the C6-NH₂ forming a hydrogen bond with Asp93, while N1 and N7 participated in water-mediated hydrogen bonds with Asn51, Ser52, Thr284, and Gly97 [1] [2]. The benzyl moiety engaged in hydrophobic stacking between Phe138 and Leu107, and the N9 ethyl group provided additional hydrophobic contacts with Leu107 and Met98 [2].

PU3's validation as an HSP90 inhibitor catalyzed extensive medicinal chemistry efforts focused on optimizing three key regions of the purine scaffold:

  • C8 aromatic substituent: Explored to enhance hydrophobic pocket interactions
  • C8 linker: Investigated for optimal spatial orientation
  • N9 alkyl chain: Modified for improved hydrophobic contacts
  • C2 position: Later explored for additional substitutions
  • Table 2: Evolution of Purine-Based HSP90 Inhibitors
    CompoundKey Structural FeaturesHSP90 Binding AffinityResearch Status
    PU39-Ethyl, 8-benzylEC₅₀ = 15-20 µMFoundational research compound
    Target Compound9-Butyl, 8-(4-methoxybenzyl)Improved over PU3Chemical probe
    PU-H71Water-solubilizing group at N9Kd ≈ 10 nMAdvanced preclinical/clinical
    BIIB021Optimized C8 aryl etherIC₅₀ ≈ 5 nMPhase I/II clinical trials

Structural and Functional Rationale for Targeting the HSP90 N-Terminal Domain

The HSP90 chaperone cycle represents a sophisticated mechanochemical process governed by ATP binding and hydrolysis. In its apo state, HSP90 exists as a flexible dimer in an "open" conformation capable of client protein capture [5]. ATP binding to the N-terminal domain triggers a series of conformational changes: closure of a "lid" segment (residues 100-121) over the nucleotide pocket, dimerization of N-terminal domains, and transition to a "closed" state that encloses client proteins within a compact ring structure [5] [10]. Subsequent ATP hydrolysis, accelerated by co-chaperones like Aha1, drives conformational resetting to the open state, releasing the folded client protein. This ATPase cycle positions the N-terminal domain as an allosteric control point—its inhibition stalls the chaperone machinery, preventing client protein maturation and leading to their ubiquitination and proteasomal degradation [2] [5].

The N-terminal nucleotide-binding pocket presents distinctive structural features exploitable for selective inhibition. Its Bergerat fold creates a shallow, solvent-exposed pocket with specific recognition elements: a hydrophobic cleft formed by Leu103, Phe138, Val150, and Trp162; polar residues (Asp93, Asn51, Ser52, Thr184) coordinating nucleotide phosphates and water networks; and a deep pocket accommodating the purine ring [2]. The unusual bent conformation adopted by ATP/ADP differentiates this site from typical kinase ATP pockets. Crucially, cancer cells exhibit heightened dependence on HSP90 function due to proteotoxic stress from malignant transformation (e.g., oncogenic mutations, hypoxia, nutrient deprivation) and the presence of HSP90 in activated, multi-chaperone complexes with elevated ATPase activity [5]. This biological context, combined with the pocket's unique architecture, enables tumor-selective pharmacological intervention.

The co-crystal structure of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine with HSP90α (PDB: 1UY7) illuminates its inhibitory mechanism [1] [3]. The compound maintains the critical purine-Asn51/Ser52/Asp93 hydrogen bonding network observed with PU3 and ADP. The N9-butyl chain extends deeper into the hydrophobic pocket than PU3's ethyl group, enhancing van der Waals contacts with Met98, Leu107, and Val150. The 4-methoxybenzyl moiety at C8 adopts a perpendicular orientation relative to the purine ring, positioning the methoxyphenyl group for edge-to-face stacking with Phe138 and hydrophobic interactions with Val150 and Trp162. The para-methoxy oxygen may form a water-mediated hydrogen bond with Tyr139, potentially contributing to selectivity over closely related isoforms [1] [2] [4].

  • Table 3: Key Protein-Ligand Interactions of 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine (PDB: 1UY7)
    Ligand GroupHSP90α ResidueInteraction TypeDistance (Å)
    Purine N1Asn51, Gly97 (via H₂O)Water-mediated H-bond2.7-3.1
    Purine N7Thr184 (via H₂O)Water-mediated H-bond3.0
    C6-NH₂Asp93Direct H-bond2.9
    N9-butylMet98, Leu107, Val150Hydrophobic3.5-4.2
    4-MethoxybenzylPhe138, Val150, Trp162Hydrophobic/π-stacking3.8-4.5
    Methoxy oxygenTyr139 (via H₂O)Water-mediated H-bond3.2

Position of 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine in HSP90 Inhibitor Development

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine (CAS: 376629-53-7, ChemSpider ID: 4451230) occupies a significant niche in the medicinal chemistry optimization of purine-based HSP90 inhibitors. Representing an advanced analogue within the PU-series, this compound embodies key structure-activity relationship (SAR) insights derived from PU3 [2] . Its structure features strategic modifications at two critical positions: extension of the N9 alkyl chain from ethyl to butyl, and introduction of a para-methoxy group on the C8 benzyl substituent. These changes directly addressed potency limitations observed in the prototype compound while maintaining favorable physicochemical properties (molecular weight: 311.38 g/mol, logP ≈ 3.4) compatible with cellular permeability [8] .

The N9 butyl extension emerged as a crucial optimization strategy based on crystallographic evidence indicating available space in the hydrophobic region near Met98 and Leu107 [2]. Lengthening this chain from ethyl (PU3) to butyl enhanced hydrophobic burial while avoiding entropic penalties associated with longer, more flexible chains. The C8 4-methoxybenzyl substitution represented a parallel approach to optimize interactions within the Phe138/Trp162 hydrophobic pocket. The electron-donating methoxy group modulated aryl ring electron density, potentially enhancing stacking interactions with Phe138, while its oxygen atom offered a hydrogen-bonding vector toward solvent-exposed regions [2] [4]. These modifications collectively improved binding affinity compared to PU3, positioning the compound as a valuable chemical probe for proof-of-concept studies exploring HSP90 inhibition in oncology.

This compound served as a critical stepping stone toward clinically investigated purine-based inhibitors. Its structural framework directly informed the design of PU-H71 (incorporating an iodo-substituted aryl group and water-solubilizing chain) and BIIB021 (CNF1010, featuring an optimized aryl ether linker), both of which advanced to clinical evaluation [2]. Patent analyses reveal that the 9-butyl-8-benzylpurine core remains a privileged scaffold in HSP90 inhibitor development, frequently appearing in claims covering novel derivatives for oncology applications [4] [10]. Beyond cancer, the compound's role in mechanistic studies exploring HSP90 inhibition in neurodegenerative protein misfolding conditions highlights its versatility as a research tool [2] [10]. While largely superseded by compounds with improved pharmacological profiles in contemporary development, it remains historically significant as a crystallographically characterized prototype (PDB: 1UY7) that validated structure-guided design principles for second-generation inhibitors [1] [3] .

  • Table 4: Characterized Purine-Based Compounds Targeting HSP90
    Compound NameSynonyms/IdentifiersChemical Structure FeaturesResearch Applications
    9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amineCAS 376629-53-7; ChemSpider ID 4451230; PubChem CID 5289227; "Purine-Based Inhibitor 2"N9-butyl, C8-(4-methoxybenzyl)X-ray crystallography (PDB: 1UY7), SAR studies, chemical probe
    PU38-(Benzylamino)-9-ethyl-9H-purin-6-amineN9-ethyl, C8-benzylFoundational compound, proof-of-concept
    PU-H718-[(6-Iodo-1,3-benzodioxol-5-yl)thio]-9-[3-(propan-2-ylamino)propyl]purin-6-amineIodinated benzodioxole, solubilizing alkylamino chainAdvanced preclinical, clinical studies
    BIIB021 (CNF1010)5-[2,4-Dihydroxy-5-(1-methylethyl)phenyl]-N-ethyl-4-(4-(morpholinomethyl)phenyl)-3-isoxazolecarboxamideIsoxazole-purine hybridPhase I/II clinical trials

Properties

CAS Number

376629-53-7

Product Name

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine

IUPAC Name

9-butyl-8-[(4-methoxyphenyl)methyl]purin-6-amine

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C17H21N5O/c1-3-4-9-22-14(10-12-5-7-13(23-2)8-6-12)21-15-16(18)19-11-20-17(15)22/h5-8,11H,3-4,9-10H2,1-2H3,(H2,18,19,20)

InChI Key

NVYATAJRTRFKSW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.